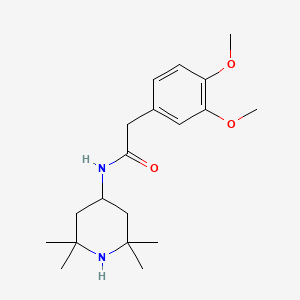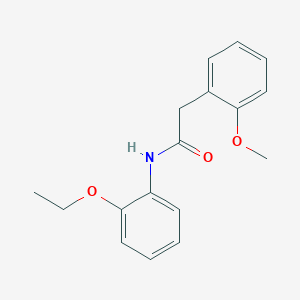![molecular formula C15H13F3N2OS B5782692 N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as MTU, is a chemical compound that has been widely used in scientific research. MTU is a potent inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of the ATP-dependent phosphorylation of CK2 substrates, resulting in the inhibition of cell proliferation and induction of apoptosis. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its potent inhibitory effect on CK2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea also has some limitations, including its toxicity at high concentrations and its poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea. Another direction is the study of the role of CK2 in various disease models, including cancer, neurodegenerative diseases, and inflammation. Additionally, the use of N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea in combination with other anti-cancer agents may enhance its anti-cancer activity and reduce its toxicity. Finally, the development of new drug delivery systems for N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized by reacting 2-(methylthio)aniline with 2-(trifluoromethyl)phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The product is then purified by column chromatography to obtain pure N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been used in various scientific research studies due to its potent inhibitory effect on protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in numerous cellular processes, including cell growth, differentiation, and survival. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit CK2 activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been used to study the role of CK2 in various disease models, including cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c1-22-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKSTQVELZLEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)


![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)